molecular formula C28H52N6O6S B549487 Bax inhibitor peptide, negative control CAS No. 1315378-74-5

Bax inhibitor peptide, negative control

Cat. No.: B549487
CAS No.: 1315378-74-5
M. Wt: 600.8 g/mol
InChI Key: VRWAAYKVABJBAQ-FQJIPJFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bax inhibitor peptide, negative control, is a synthetic peptide designed to serve as a control in experiments involving Bax inhibitor peptides. Bax is a pro-apoptotic protein that plays a crucial role in the regulation of programmed cell death (apoptosis). The this compound, does not suppress Bax-mediated apoptosis, making it an essential tool for validating the specificity and efficacy of Bax inhibitor peptides in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The Bax inhibitor peptide, negative control, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection, coupling, and cleavage steps, typically carried out under mild conditions to preserve the integrity of the peptide .

Industrial Production Methods: Industrial production of this compound, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Bax inhibitor peptide, negative control, primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions such as oxidation, reduction, or substitution under standard conditions .

Common Reagents and Conditions:

Major Products: The primary product is the this compound, which is then purified to remove any side products or impurities .

Scientific Research Applications

Bax inhibitor peptide, negative control, is widely used in scientific research to validate the specificity and efficacy of Bax inhibitor peptides. Its applications span various fields, including:

Mechanism of Action

The Bax inhibitor peptide, negative control, does not exert any inhibitory effects on Bax-mediated apoptosis. It serves as a control to demonstrate that any observed effects in experiments are due to the specific action of Bax inhibitor peptides and not nonspecific interactions .

Comparison with Similar Compounds

Uniqueness: The Bax inhibitor peptide, negative control, is unique in its role as a control peptide. Unlike other peptides that actively modulate apoptosis pathways, it does not interfere with Bax function, making it an essential tool for validating experimental results .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N6O6S/c1-6-17(3)22(30)27(38)34-15-10-12-21(34)25(36)31-19(13-16-41-5)24(35)33-23(18(4)7-2)26(37)32-20(28(39)40)11-8-9-14-29/h17-23H,6-16,29-30H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWAAYKVABJBAQ-FQJIPJFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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